

Spectroscopic Profile of Phenyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenyl nitrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl nitrate** ($C_6H_5ONO_2$). Due to the inherent instability of this compound, this document focuses on predicted spectroscopic characteristics derived from computational studies and analysis of analogous compounds. It also outlines advanced experimental protocols necessary for the characterization of such a reactive species. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Executive Summary

Phenyl nitrate is a highly reactive aromatic nitrate ester. Its instability precludes straightforward spectroscopic analysis using standard laboratory techniques. This guide synthesizes predicted 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral properties of related stable compounds, such as nitrobenzene and alkyl nitrates. Furthermore, it details the sophisticated experimental methodology of matrix isolation infrared spectroscopy, a technique suitable for the study of transient molecules like **phenyl nitrate**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **phenyl nitrate**. These predictions are based on established substituent effects and the analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for Phenyl Nitrate

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment	Rationale
~ 8.3 - 8.1	Doublet	2H	Ortho-protons (H-2, H-6)	The -ONO ₂ group is strongly electron-withdrawing, causing significant deshielding of the adjacent ortho protons. This is analogous to the chemical shift of ortho protons in nitrobenzene, which appear around 8.25 ppm. ^[1]
~ 7.8 - 7.6	Triplet	1H	Para-proton (H-4)	The para proton is also deshielded due to the electron-withdrawing nature of the nitrate group, similar to the para proton in nitrobenzene (around 7.71 ppm). ^[1]
~ 7.6 - 7.4	Triplet	2H	Meta-protons (H-3, H-5)	The meta protons are the least deshielded of the aromatic protons,

appearing at a
chemical shift
comparable to
the meta protons
in nitrobenzene
(around 7.56
ppm).^[1]

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenyl Nitrate

Chemical Shift (δ) (ppm)	Carbon Atom	Rationale
~ 150 - 145	C1 (ipso-carbon)	The carbon directly attached to the electron-withdrawing nitrate group is expected to be significantly deshielded, similar to the ipso-carbon in nitrobenzene (~148 ppm).[1]
~ 125 - 120	C2, C6 (ortho-carbons)	The ortho carbons are deshielded, though to a lesser extent than the ipso-carbon. This prediction is based on the ortho-carbon chemical shifts in nitrobenzene (~123.5 ppm).[1]
~ 130 - 128	C3, C5 (meta-carbons)	The meta carbons are expected to have a chemical shift close to that of unsubstituted benzene, similar to the meta-carbons in nitrobenzene (~129.4 ppm).[1]
~ 135 - 133	C4 (para-carbon)	The para carbon is deshielded due to the resonance effect of the nitrate group, analogous to the para-carbon in nitrobenzene (~134.7 ppm).[1]

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data for Phenyl Nitrate

Wavenumber (cm ⁻¹)	Vibration	Rationale
~ 1650 - 1620	Asymmetric NO ₂ stretch	This is a characteristic absorption for organic nitrates and is expected to be a strong band.[2]
~ 1290 - 1260	Symmetric NO ₂ stretch	Another characteristic strong absorption for the nitrate group.[2]
~ 3100 - 3000	Aromatic C-H stretch	Typical for C-H stretching vibrations in a benzene ring.
~ 1600, 1475	Aromatic C=C stretch	Characteristic skeletal vibrations of the benzene ring.
~ 850 - 800	O-N stretch	A characteristic stretching vibration for the O-N bond in nitrate esters.
~ 750, 690	C-H out-of-plane bend	These bands are indicative of a monosubstituted benzene ring.

Table 4: Predicted Mass Spectrometry (MS) Data for Phenyl Nitrate

m/z	Ion	Fragmentation Pathway	Rationale
139	$[\text{C}_6\text{H}_5\text{ONO}_2]^+$	Molecular Ion	The molecular ion peak is expected, though it may be weak due to the compound's instability.
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Loss of NO_2	Cleavage of the O-N bond is a common fragmentation pathway for nitrate esters, leading to the phenoxy cation.
77	$[\text{C}_6\text{H}_5]^+$	Loss of ONO_2	Cleavage of the C-O bond would result in the phenyl cation.
65	$[\text{C}_5\text{H}_5]^+$	Loss of CO from $[\text{C}_6\text{H}_5\text{O}]^+$	The phenoxy cation can further fragment by losing a molecule of carbon monoxide.
46	$[\text{NO}_2]^+$	The nitrate group itself can be detected as a fragment ion. This is a dominant indicator ion for organic nitrates in EI-MS. [3]	

Experimental Protocols

Due to the high reactivity of **phenyl nitrate**, its synthesis and spectroscopic characterization require specialized techniques to handle transient species.

Synthesis of Phenyl Nitrate (Transient)

A potential route for the in-situ generation of **phenyl nitrate** for spectroscopic analysis involves the reaction of phenoxy radicals with nitrogen dioxide. This can be achieved through flash photolysis of a suitable precursor like nitrobenzene in an inert matrix.

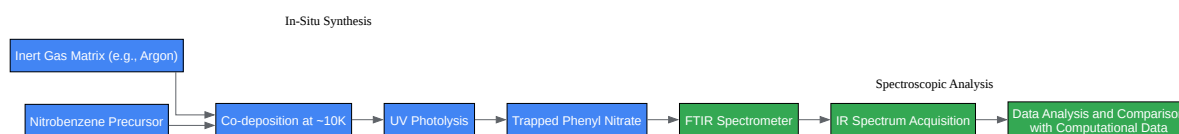
Protocol for In-Situ Generation:

- **Precursor Preparation:** A dilute solution of nitrobenzene in a suitable solvent (e.g., hexane) is prepared.
- **Matrix Deposition:** The solution is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-20 K.
- **Photolysis:** The matrix-isolated nitrobenzene is irradiated with UV light of an appropriate wavelength to induce cleavage of the C-N bond, generating phenoxy radicals and nitrogen dioxide.
- **Annealing (Optional):** Gentle warming of the matrix may facilitate the recombination of the generated radicals to form **phenyl nitrate**.

Spectroscopic Characterization

This technique is ideal for trapping and characterizing highly reactive molecules like **phenyl nitrate**.^{[4][5]}

Experimental Workflow:



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Caption: Workflow for the synthesis and IR analysis of **phenyl nitrate**.

Protocol:

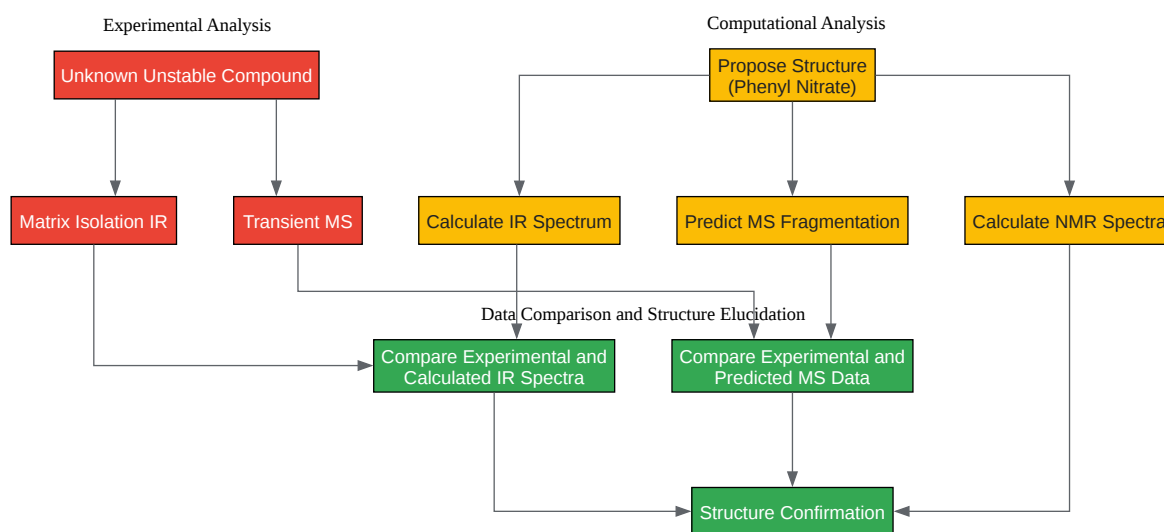
- **Sample Preparation:** A gaseous mixture of the precursor (e.g., nitrobenzene) and a large excess of an inert matrix gas (e.g., argon, ratio ~1:1000) is prepared.
- **Deposition:** The gas mixture is slowly deposited onto a cold (10-20 K) infrared-transparent window (e.g., CsI) within a high-vacuum cryostat.
- **Photogeneration:** The isolated precursor molecules are irradiated in situ with a UV lamp to generate the transient **phenyl nitrate**.
- **Spectral Acquisition:** Infrared spectra are recorded before and after photolysis using a high-resolution FTIR spectrometer. The low temperature and isolation in the inert matrix prevent intermolecular reactions and allow for the accumulation of a sufficient concentration of the transient species for detection.[\[4\]](#)[\[5\]](#)

Obtaining experimental NMR and mass spectra of **phenyl nitrate** is exceptionally challenging due to its instability.

- **NMR Spectroscopy:** Standard NMR experiments in solution are not feasible. Theoretical calculations (computational chemistry) are the most reliable method for predicting ^1H and ^{13}C NMR chemical shifts.[\[1\]](#)
- **Mass Spectrometry:** Fast-flow or flash pyrolysis techniques coupled with a mass spectrometer could potentially be used to detect the molecular ion and fragmentation products of **phenyl nitrate** generated in the gas phase immediately before ionization.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for identifying and characterizing an unknown unstable compound like **phenyl nitrate** using a combination of experimental and computational methods.



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Caption: Logical workflow for the characterization of **phenyl nitrate**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **phenyl nitrate**. The data presented, derived from established chemical principles and comparison with analogous molecules, offers a valuable resource for researchers working with aromatic nitrate compounds. The outlined experimental protocols, particularly matrix isolation IR spectroscopy, highlight the sophisticated approaches required to study such transient and reactive species.

Further computational studies would be beneficial to refine the predicted spectroscopic data and to better understand the decomposition pathways of **phenyl nitrate**.

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